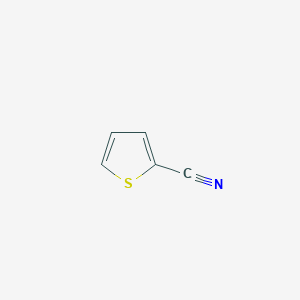

2-Thiophenecarbonitrile

Description

Properties

IUPAC Name |

thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUPOOAWTRIURFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143114 | |

| Record name | Thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-31-2 | |

| Record name | 2-Thiophenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Thiophenecarbonitrile CAS number and properties

An In-depth Technical Guide to 2-Thiophenecarbonitrile

Topic: this compound: A Core Intermediate for Research and Development Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known by synonyms such as 2-Cyanothiophene and 2-Thenonitrile, is a heterocyclic aromatic compound with the CAS number 1003-31-2 [1][2][3][4]. It is characterized by a five-membered thiophene (B33073) ring substituted with a cyano (-C≡N) group at the 2-position[1]. This molecular architecture, particularly the electron-withdrawing nature of the nitrile group, significantly influences the electron density of the thiophene ring, making this compound a versatile and highly reactive intermediate in organic synthesis[1]. Its importance is underscored by its role as a key building block in the creation of a wide range of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials like liquid crystals and organic electronics[1][5][6][7]. This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Chemical and Physical Properties

This compound is typically a transparent, colorless to yellow liquid at room temperature[1][6]. It is slightly miscible with water but shows good solubility in many organic solvents[1][2]. Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1003-31-2 | [2][3][4][8] |

| Molecular Formula | C₅H₃NS | [2][3][4][8][9] |

| Molecular Weight | 109.15 g/mol | [2][3][4][9][10] |

| Appearance | Clear colorless to yellow liquid | [1][6][11] |

| Boiling Point | 192 °C (lit.) | [1][2][11][12] |

| Melting Point | 125-134 °C (decomposes) | [2][6] |

| Density | 1.172 g/mL at 25 °C (lit.) | [1][2][11][12] |

| Refractive Index (n²⁰/D) | 1.563 (lit.) | [2][3][11][12] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [3] |

| Water Solubility | Slightly miscible | [1][2][11] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2][6] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic techniques have been used to confirm its structure.

Table 2: Spectral Data for this compound

| Technique | Description | Reference(s) |

| ¹H NMR | Spectra available for structural confirmation. | [13] |

| ¹³C NMR | Data available for confirming the carbon framework. | [13] |

| Mass Spec (GC-MS) | Mass spectrometry data is available, with a molecular ion peak corresponding to its molecular weight. | [10] |

| IR Spectroscopy | Infrared spectra, including FTIR and ATR-IR, are available, showing characteristic nitrile and thiophene stretches. | [10] |

| Raman Spectroscopy | Raman spectral data has been documented. | [10] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through established organic chemistry methodologies, often starting from thiophene derivatives and employing cyanation reactions[1]. The goal is to achieve high yields and purity, often exceeding 99%, to meet the stringent requirements of the pharmaceutical and materials science industries[1][5].

Common Synthetic Routes

-

Sandmeyer Reaction: This classic reaction involves the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate. For this compound, this would start with 2-aminothiophene, which is diazotized and then reacted with a cyanide salt, typically in the presence of a copper(I) catalyst[14][15][16].

-

Cyanation of 2-Halothiophenes: This method involves the substitution of a halogen (e.g., Br, I, or Cl) on the thiophene ring with a cyanide group. This nucleophilic substitution is often catalyzed by transition metals like palladium or nickel, using cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide[17][18].

Experimental Protocol 1: Synthesis via Sandmeyer Reaction

This protocol describes a representative procedure for the synthesis of this compound from 2-aminothiophene.

Materials:

-

2-Aminothiophene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-aminothiophene (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition to form the stable diazonium salt solution. The completion of diazotization can be checked with starch-iodide paper.

-

Cyanation: In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water. Warm the solution gently if needed to ensure complete dissolution, then cool it to 5-10 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred copper cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the reaction temperature below 20 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: Cool the reaction mixture and extract the product with diethyl ether (3 x volume).

-

Combine the organic extracts and wash sequentially with a dilute sodium hydroxide (B78521) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Reactivity and Applications in Drug Development

This compound is a valuable precursor in medicinal chemistry and materials science. The thiophene ring is a common scaffold in many pharmaceutical agents, and the nitrile group is a versatile functional handle that can be converted into other functionalities such as amines, amides, carboxylic acids, or tetrazoles[19].

Key Applications:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various APIs. It has been used in the preparation of thiaplatinacycles and 2,2′-thienylpyrroles, which are scaffolds for exploring new therapeutic compounds[2][3][5][20].

-

Agrochemicals: The compound is used in the formulation and synthesis of effective pesticides[1][7].

-

Materials Science: It is a building block for developing liquid crystals and organic electronic materials due to its aromatic and polar characteristics[1][6].

The unique properties of this compound arise directly from its molecular structure. The interplay between the aromatic thiophene ring and the strongly electron-withdrawing nitrile group dictates its physical and chemical behavior.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling in a laboratory or industrial setting[21]. It is a flammable liquid and vapor, is harmful if swallowed, and can cause skin irritation and serious eye damage[2][10][21].

Table 3: Safety and Hazard Information for this compound

| Category | Information | Reference(s) |

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Harmful/Irritant) | [2] |

| Signal Word | Danger | [2][3][21] |

| Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [2][3][10][21] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3][21] |

| Handling | Use only under a chemical fume hood. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools. Avoid contact with skin, eyes, and clothing. | [21][22] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a flammables area. | [11][21] |

| Incompatible Materials | Strong oxidizing agents, Strong bases. | [21] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, protective gloves, and a suitable respirator (e.g., type ABEK EN14387 filter). | [3][21] |

Conclusion

This compound (CAS 1003-31-2) is a cornerstone intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its unique combination of a thiophene core and a reactive nitrile group provides a versatile platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for researchers and developers to safely and effectively leverage this compound in their work. The continued application of this compound is poised to contribute to innovations in drug discovery and the development of novel materials.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 1003-31-2 [chemicalbook.com]

- 3. 2-チオフェンカルボニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. haihangchem.com [haihangchem.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound (CAS 1003-31-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemwhat.com [chemwhat.com]

- 12. 2-噻吩甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound(1003-31-2) 1H NMR [m.chemicalbook.com]

- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 15. Sandmeyer_reaction [chemeurope.com]

- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 19. scielo.br [scielo.br]

- 20. scientificlabs.ie [scientificlabs.ie]

- 21. fishersci.com [fishersci.com]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

2-Thiophenecarbonitrile molecular structure and synthesis

An In-depth Technical Guide to 2-Thiophenecarbonitrile: Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-cyanothiophene, is a heterocyclic aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, characterized by a five-membered thiophene (B33073) ring substituted with a cyano group at the 2-position, imparts specific reactivity that is highly sought after.[1] The electron-withdrawing nature of the nitrile group influences the electron density of the thiophene ring, making it a versatile building block for a wide array of chemical transformations.[1][2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials such as liquid crystals and organic electronics.[1][3] This guide provides a comprehensive overview of its molecular structure and key synthetic methodologies.

Molecular Structure and Properties

This compound is a transparent, colorless to yellow liquid at room temperature.[1][4] Its fundamental properties are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1003-31-2 | [1][4] |

| Molecular Formula | C₅H₃NS | [4][5][6] |

| Molecular Weight | 109.15 g/mol | [4][5][7][8] |

| Appearance | Clear colorless to yellow liquid | [1][4] |

| Density | 1.172 g/mL at 25 °C | [1][4][7] |

| Boiling Point | 192 °C | [1][4][7] |

| Refractive Index | n20/D 1.563 | [4][7] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [7] |

| Water Solubility | Slightly miscible | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Key Features |

| ¹H NMR | The proton NMR spectrum provides information about the hydrogen atoms on the thiophene ring. |

| ¹³C NMR | The carbon NMR spectrum reveals the chemical environment of the carbon atoms in the molecule. |

| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band for the nitrile (C≡N) stretching vibration, typically found in the range of 2200-2260 cm⁻¹.[9] It also shows characteristic peaks for the aromatic C-H and C=C stretching of the thiophene ring.[9][10] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies.[1] Common strategies involve the cyanation of thiophene derivatives. Two prominent methods are detailed below.

Palladium-Catalyzed Cyanation of Thiophene Halides

A highly efficient method for synthesizing thiophene nitriles is the palladium-catalyzed cyanation of thiophene halides. This approach offers a favorable alternative to classic copper-mediated cyanations, which often require high temperatures and present difficulties in product purification.[11]

A general procedure for the palladium-catalyzed cyanation of a thiophene halide is as follows:[11]

-

Reaction Setup: In a dry 3-neck flask flushed with argon, combine the thiophene halide (e.g., 2-bromothiophene), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 3 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 5.7 mol%), zinc powder (17 mol%), and zinc cyanide (Zn(CN)₂, 0.86 mmol).

-

Solvent Addition: Add dimethylacetamide (DMA) via syringe.

-

Reaction Conditions: Stir the reaction mixture and heat to 80-120 °C under an argon atmosphere. The reaction progress is monitored by GC-MS until maximum conversion is achieved.

-

Workup: Cool the mixture to room temperature and dilute with ethyl acetate (B1210297) (EtOAc).

-

Extraction: Wash the organic layer with aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) and saturated aqueous sodium chloride (NaCl).

-

Purification: Dry the organic layer with sodium sulfate (B86663) (Na₂SO₄), concentrate by rotary evaporation, and purify the residue by column chromatography on silica (B1680970) gel.

Caption: Workflow for Palladium-Catalyzed Cyanation.

Sandmeyer Reaction

The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl nitriles from aryl diazonium salts.[12] This reaction provides a pathway to introduce a cyano group onto an aromatic ring by diazotization of a primary amine followed by displacement with a cyanide nucleophile, catalyzed by copper(I) salts.[12][13]

The synthesis of this compound from 2-aminothiophene via a Sandmeyer reaction involves two main steps:

Step 1: Diazotization of 2-Aminothiophene

-

Amine Solution: Dissolve 2-aminothiophene in an aqueous solution of a hydrohalic acid (e.g., HCl).

-

Cooling: Cool the solution to 0-5 °C in an ice bath.

-

Nitrite (B80452) Addition: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the cooled amine solution while maintaining the low temperature. This generates the 2-thiophenediazonium salt in situ.

Step 2: Cyanation of the Diazonium Salt

-

Catalyst Solution: Prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

-

Addition: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Reaction: Nitrogen gas will evolve. The reaction is typically stirred at a controlled temperature until the evolution of gas ceases.

-

Workup and Isolation: The reaction mixture is then typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

-

Purification: The crude product is purified by distillation or chromatography to yield pure this compound.

Caption: Pathway for this compound Synthesis via Sandmeyer Reaction.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and a range of established synthetic routes. The palladium-catalyzed cyanation and the Sandmeyer reaction represent two robust methods for its preparation, each with its own advantages. A thorough understanding of its properties and synthesis is essential for chemists in research and industry who utilize this versatile intermediate for the development of novel molecules with diverse applications.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1003-31-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound 99 1003-31-2 [sigmaaldrich.com]

- 8. This compound | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. www1.udel.edu [www1.udel.edu]

- 10. iosrjournals.org [iosrjournals.org]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

Chemical Reactivity of 2-Thiophenecarbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a versatile heterocyclic aromatic compound that serves as a crucial building block in organic synthesis.[1] Its unique molecular architecture, featuring a five-membered thiophene (B33073) ring substituted with a cyano group at the 2-position, imparts specific reactivity patterns that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the nitrile group significantly influences the electron density of the thiophene ring, rendering it susceptible to a variety of chemical transformations.[2] This technical guide provides a comprehensive overview of the chemical reactivity of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key reaction pathways.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its application in research and synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1003-31-2 | [3] |

| Molecular Formula | C₅H₃NS | [3] |

| Molecular Weight | 109.15 g/mol | [3] |

| Appearance | Transparent colorless to yellow liquid | [2] |

| Boiling Point | 192 °C (lit.) | [4] |

| Density | 1.172 g/mL at 25 °C (lit.) | [4] |

| Refractive Index (n²⁰/D) | 1.563 (lit.) | [4] |

| Flash Point | 53 °C (closed cup) | [2] |

| Water Solubility | Slightly miscible | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR | See ChemicalBook for spectrum | [5] |

| ¹³C NMR | See PubChem for data | [3] |

| Infrared (IR) Spectroscopy | Nitrile (C≡N) stretch ~2220 cm⁻¹ | General spectroscopic data |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 109 | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through established organic chemistry methodologies, often starting from thiophene or its derivatives.[2] A common industrial approach involves the cyanation of a suitable thiophene precursor.

Caption: General synthetic route to this compound.

Key Chemical Reactions and Experimental Protocols

The reactivity of this compound is dominated by transformations of the nitrile group and substitutions on the thiophene ring. The electron-withdrawing cyano group deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrile.

Caption: Key chemical transformations of this compound.

Reactions of the Nitrile Group

The nitrile group can be fully hydrolyzed to a carboxylic acid under acidic or basic conditions.[7]

-

Experimental Protocol (Acid Hydrolysis):

-

Heat this compound under reflux with a dilute acid, such as dilute hydrochloric acid.[7]

-

The carboxylic acid is formed, and the reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product, thiophene-2-carboxylic acid, is isolated by extraction and purified by recrystallization.

-

Careful control of reaction conditions allows for the partial hydrolysis of the nitrile to the corresponding amide.

-

Experimental Protocol:

-

Dissolve this compound in a suitable solvent.

-

Add a controlled amount of a hydrolyzing agent (e.g., acid or base) and water.

-

Monitor the reaction closely by TLC to prevent over-hydrolysis to the carboxylic acid.

-

Isolate and purify the resulting thiophene-2-carboxamide. A specific method involves the cyclization of precursor molecules to form thiophene-2-carboxamide derivatives.[8]

-

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3]

-

Experimental Protocol (Reduction with LiAlH₄):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.

-

After the addition is complete, reflux the mixture for several hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts and wash them with diethyl ether.

-

Dry the combined ethereal fractions over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain 2-thiophenemethanamine.

-

Reactions on the Thiophene Ring

Despite the deactivating effect of the nitrile group, this compound can undergo electrophilic halogenation, primarily at the 5-position.

-

Experimental Protocol (Vapor Phase Chlorination):

The Vilsmeier-Haack reaction allows for the introduction of a formyl group onto the thiophene ring, typically at the 5-position. The Vilsmeier reagent is a weak electrophile that reacts with electron-rich aromatic compounds.[10]

-

Experimental Protocol:

-

Prepare the Vilsmeier reagent by reacting phosphorus oxychloride with a substituted formamide (B127407) like N,N-dimethylformamide (DMF).[11]

-

Add this compound to the pre-formed Vilsmeier reagent.

-

The reaction mixture is typically stirred at a controlled temperature.

-

After the reaction is complete, the intermediate iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

-

The Gewald reaction is a multi-component reaction that can utilize α-cyano ketones or esters to produce substituted 2-aminothiophenes. While not a direct substitution on this compound itself, it represents a key reaction type for synthesizing related structures.[1][12]

-

Experimental Protocol (General Gewald Reaction):

-

To a round-bottom flask, add the carbonyl compound (e.g., a ketone), the active methylene (B1212753) compound (e.g., malononitrile), and elemental sulfur.[1]

-

Add a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., morpholine (B109124) or triethylamine).[1]

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).[1]

-

Monitor the reaction by TLC. Upon completion, the 2-aminothiophene product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[1]

-

Applications in Advanced Synthesis

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems with applications in materials science and medicinal chemistry.

Synthesis of 2,2'-Thienylpyrroles

2,2'-Thienylpyrroles can be synthesized via a trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-mediated reaction of donor-acceptor cyclopropanes with this compound.[9][12]

Caption: Synthesis of 2,2'-Thienylpyrroles.

-

Experimental Protocol:

-

A solution of the donor-acceptor cyclopropane and this compound in a suitable solvent (e.g., nitromethane (B149229) or nitroethane) is treated with a stoichiometric amount of trimethylsilyl triflate (TMSOTf).[12]

-

This initiates a cascade of cyclization, tautomerization, and dehydration to yield the 2,2'-thienylpyrrole product in good isolated yields.[12]

-

Conclusion

This compound exhibits a rich and versatile chemical reactivity, making it an indispensable tool for synthetic chemists. Its nitrile group can be readily transformed into other valuable functional groups such as carboxylic acids, amides, and amines. The thiophene ring, while influenced by the electron-withdrawing nitrile, remains amenable to a range of substitution reactions, allowing for the construction of diverse and complex molecular architectures. The detailed protocols and data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. pp.bme.hu [pp.bme.hu]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Synthesis of 2,2'-bipyrroles and 2,2'-thienylpyrroles from donor-acceptor cyclopropanes and 2-cyanoheteroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New Experimental Conditions for Diels-Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Thiophenecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Thiophenecarbonitrile (CAS No. 1003-31-2), a key heterocyclic building block in medicinal chemistry and materials science. The following sections present its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch[1] |

| 2220-2260 | Medium | C≡N (Nitrile) stretch[2] |

| 1600-1585 & 1500-1400 | Medium | C=C aromatic ring stretch[1] |

| 900-675 | Strong | C-H out-of-plane bending[1] |

Data obtained from neat liquid sample analysis.

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.7 | Doublet of doublets | H5 | |

| ~7.5 | Doublet of doublets | H3 | |

| ~7.1 | Doublet of doublets | H4 |

Solvent: CDCl₃. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[3]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Assignment |

| ~138 | C5 |

| ~132 | C3 |

| ~128 | C4 |

| ~115 | C≡N |

| ~110 | C2 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).[4][5]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 109 | High | [M]⁺ (Molecular Ion)[6] |

| 82 | Medium | [M-HCN]⁺ |

| 64 | Low | [C₂H₂S]⁺ |

| 58 | Medium | [C₃H₂S]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.[7] The fragmentation of the molecular ion is a key characteristic in its mass spectrum.[8][9]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.[10]

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

-

Sample Preparation: As this compound is a liquid, no specific sample preparation is required.[11][12]

-

Data Acquisition:

-

Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: [13][14][15][16][17]

-

For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the liquid column height is sufficient to cover the NMR probe's detection area (typically 4-5 cm).

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

-

For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[18]

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).

-

A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 60°C and ramp up to 250°C.

-

-

MS Data Acquisition: [19]

-

As this compound elutes from the GC column, it enters the MS ion source.

-

The molecules are bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.

-

The ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

A mass spectrum is recorded, showing the relative abundance of each ion.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. IR Absorption Table [webspectra.chem.ucla.edu]

- 3. This compound(1003-31-2) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(1003-31-2) 13C NMR [m.chemicalbook.com]

- 5. compoundchem.com [compoundchem.com]

- 6. This compound | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uni-saarland.de [uni-saarland.de]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. agilent.com [agilent.com]

- 11. 2-チオフェンカルボニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound 99 1003-31-2 [sigmaaldrich.com]

- 13. depts.washington.edu [depts.washington.edu]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. publish.uwo.ca [publish.uwo.ca]

- 16. organomation.com [organomation.com]

- 17. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. 4.8. Determination of Volatile Organic Compounds (VOCs) Using Gas Chromatography-Mass Spectroscopy (GC/MS) [bio-protocol.org]

electrophilic substitution reactions of 2-Thiophenecarbonitrile

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Thiophenecarbonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a vital heterocyclic building block in medicinal chemistry and materials science. Its chemical reactivity is dominated by the thiophene (B33073) ring, but significantly modulated by the presence of the electron-withdrawing nitrile group at the 2-position. This cyano group strongly deactivates the ring towards electrophilic aromatic substitution (SEAr), making such reactions challenging and directing incoming electrophiles to specific positions. This technical guide provides a comprehensive overview of the principles governing these reactions, including regioselectivity and reactivity, and presents detailed experimental protocols and quantitative data for key transformations such as nitration, halogenation, and acylation. Due to the scarcity of direct literature for this compound, this guide leverages data and protocols from closely related 2-substituted thiophenes bearing electron-withdrawing groups to predict and rationalize the outcomes.

Introduction: Reactivity and Electronic Effects

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, primarily at the C2 (α) position.[1] However, the introduction of a powerful electron-withdrawing group (EWG) like a nitrile (-CN) at the C2 position fundamentally alters this reactivity.[2] The cyano group deactivates the thiophene ring through two primary mechanisms:

-

Inductive Effect (-I): The electronegative nitrogen atom pulls electron density away from the ring through the sigma bond framework.

-

Resonance Effect (-M): The cyano group can participate in resonance, delocalizing the ring's π-electrons and placing a positive charge within the ring, which repels incoming electrophiles.

This deactivation makes electrophilic substitution on this compound significantly more difficult than on unsubstituted thiophene, often requiring harsher reaction conditions or more potent catalysts.

Regioselectivity: The Directing Influence of the Cyano Group

The deactivating cyano group directs incoming electrophiles away from the C3 and C5 positions. Electrophilic attack is therefore predicted to occur at the C4 and C5 positions. The C5 position (α' to the sulfur) is generally favored under neutral or milder acidic conditions. In the presence of a strong Lewis acid, which can coordinate with the nitrile, the C4 position (β to the sulfur) can become the major site of substitution. This is because the Lewis acid-nitrile complex exerts an even stronger deactivating effect, making the C4 position relatively more reactive than the C5 position.

The stability of the Wheland intermediate (σ-complex) formed during the reaction rationalizes this regioselectivity. Attack at C5 results in a resonance structure where the positive charge is stabilized by the sulfur atom without being adjacent to the electron-withdrawing cyano group. Attack at C4 also benefits from this stabilization, while attack at C3 would place the positive charge on the carbon directly bonded to the cyano-substituted carbon, a highly unfavorable situation.

Key Electrophilic Substitution Reactions

Nitration

The nitration of deactivated thiophenes requires carefully controlled, milder conditions to prevent degradation of the sensitive thiophene ring.[3] Strong nitrating mixtures like concentrated nitric and sulfuric acids are often too harsh. A mixture of fuming nitric acid in acetic anhydride (B1165640) is a common alternative. For 2-thiophenecarboxaldehyde, a close analogue, nitration yields a mixture of the 4-nitro and 5-nitro isomers.[3] A similar outcome is expected for this compound.

Table 1: Representative Conditions for the Nitration of 2-Substituted Thiophenes with EWGs

| Substrate | Reagents | Temperature (°C) | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Thiophenecarboxaldehyde | HNO₃ / Acetic Anhydride | 0 - 10 | 4-Nitro- and 5-Nitro- isomers | Mixture | [3] |

| This compound (Predicted) | HNO₃ / Acetic Anhydride | 0 - 10 | 4-Nitro- and 5-Nitro- isomers | N/A | Analogous |

Representative Experimental Protocol (Adapted from[3])

-

Preparation: In a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer, cool acetic anhydride to 0°C in an ice-salt bath.

-

Nitrating Agent: Add fuming nitric acid dropwise to the stirred acetic anhydride, ensuring the temperature does not rise above 10°C. Stir the resulting solution for 30 minutes at this temperature.

-

Reaction: Dissolve this compound in a minimal amount of acetic anhydride. Add this solution dropwise to the nitrating mixture, maintaining the reaction temperature between 0°C and 5°C.

-

Monitoring: Stir the mixture at low temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Purification: Dry the crude product. The resulting isomers can be separated by column chromatography on silica (B1680970) gel.

References

2-Thiophenecarbonitrile: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a heterocyclic aromatic compound that has emerged as a cornerstone in the field of organic synthesis.[1][2][3] Identified by the CAS number 1003-31-2, this compound is characterized by a five-membered thiophene (B33073) ring substituted with a cyano group at the 2-position.[1][3] This specific molecular architecture is not merely incidental; the potent electron-withdrawing nature of the nitrile group significantly influences the electron density of the thiophene ring. This electronic effect makes the molecule amenable to a wide range of electrophilic and nucleophilic substitution reactions, rendering it a highly versatile and sought-after building block.[1] Its utility spans across multiple high-stakes industries, serving as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, liquid crystals, and advanced organic electronic materials.[1][4][5] In medicinal chemistry, the thiophene moiety is a recognized bioisostere for the benzene (B151609) ring, and its incorporation into molecular scaffolds can significantly modulate pharmacological properties.[6] This guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and applications of this compound, offering detailed experimental protocols and data for laboratory application.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's physical and chemical properties is paramount for its effective use in synthesis. This compound is a transparent, colorless to yellow liquid at room temperature, soluble in many organic solvents but only slightly miscible with water.[1] Its key properties are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1003-31-2 | [1][3][5][7] |

| Molecular Formula | C₅H₃NS | [3][5][7] |

| Molecular Weight | 109.15 g/mol | [3][7] |

| Appearance | Transparent colorless to yellow liquid | [1][5] |

| Density | 1.172 g/mL at 25 °C | [1][7] |

| Boiling Point | 191-193 °C | [1][7][8] |

| Refractive Index (n20/D) | 1.563 | [7] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for reaction monitoring and product characterization. Key spectral data for this compound are provided below.

| Spectroscopy | Key Data Points | Reference |

| ¹H NMR | Spectra available in public databases. | [3][9] |

| ¹³C NMR | Spectra available in public databases. | [9] |

| IR Spectra | Spectra available in public databases. | [3][9] |

| Mass Spectrometry | Molecular Ion Peak (m/z): 109 | [3] |

Core Synthetic Applications & Protocols

The reactivity of this compound allows for its integration into a multitude of synthetic pathways. The thiophene ring can undergo substitution, while the nitrile group can be transformed or used to direct cyclization reactions. The following sections detail key synthetic methodologies that leverage this versatile scaffold.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound 99 1003-31-2 [sigmaaldrich.com]

- 3. This compound | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. haihangchem.com [haihangchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-噻吩甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. This compound(1003-31-2) 1H NMR spectrum [chemicalbook.com]

The Diverse Biological Activities of 2-Thiophenecarbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-thiophenecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the anticancer, antimicrobial, and anti-inflammatory activities of selected this compound and related thiophene (B33073) derivatives.

Anticancer Activity

The cytotoxic effects of various thiophene derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values are key indicators of their potency.

| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| Thienopyrimidine derivative 3b | HepG2 | Hepatocellular Carcinoma | 3.105 ± 0.14 | [1] |

| PC-3 | Prostate Cancer | 2.15 ± 0.12 | [1] | |

| Thieno[3,2-b]pyrrole derivative 4c | HepG2 | Hepatocellular Carcinoma | 3.023 ± 0.12 | [1] |

| PC-3 | Prostate Cancer | 3.12 ± 0.15 | [1] | |

| Thiophene carboxamide derivative 2b | Hep3B | Hepatocellular Carcinoma | 5.46 | [2] |

| Thiophene carboxamide derivative 2d | Hep3B | Hepatocellular Carcinoma | 8.85 | [2] |

| Thiophene carboxamide derivative 2e | Hep3B | Hepatocellular Carcinoma | 12.58 | [2] |

| 5-(2-Thiophene)-2-thiobarbituric acid derivative 2d | DU145 | Prostate Cancer | 18.2 | [3] |

| DWD | Oral Cancer | 25.1 | [3] | |

| MCF7 | Breast Cancer | 12.5 | [3] | |

| 2-Amide-3-methylester thiophene 27 (MDOLL-0229) | - | SARS-CoV-2 Mac1 inhibitor | 2.1 | [4][5] |

| Benzo[b]thiophene Acrylonitrile Analog | CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226, SR | Leukemia | 0.01 |

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene derivatives 4, 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [6] |

| Thiophene derivative 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [6] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | 8 (MIC50) | [6] |

| Thiophene derivatives 5, 8 | Colistin-Resistant E. coli | 32 (MIC50) | [6] |

| New 2-thiophene carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [7] |

| Bacillus subtilis | 7.8 - 125 | [7] | |

| Multi-drug resistant Staphylococcus aureus | 125 - 500 | [7] | |

| Fungal strains | 31.25 - 62.5 | [7] |

Anti-inflammatory Activity

The anti-inflammatory effects of thiophene derivatives are often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

| Compound/Derivative Class | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b ) | COX-2 | 5.45 | 8.37 | [8] |

| Pyrazole-bearing methylamine (B109427) derivative 5u | COX-2 | 1.79 | 74.92 | [9] |

| Pyrazole-bearing methylamine derivative 5s | COX-2 | 2.51 | 72.95 | [9] |

| 1,3-dihydro-2H-indolin-2-one derivative 4e | COX-2 | 2.35 | - | [10] |

| 1,3-dihydro-2H-indolin-2-one derivative 9h | COX-2 | 2.422 | - | [10] |

| 1,3-dihydro-2H-indolin-2-one derivative 9i | COX-2 | 3.34 | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of test compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in complete medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of medium containing various concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of the solvent used for the test compounds) and a negative control (medium only).

-

Incubate the plate for another 24-72 hours.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

-

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial and fungal strains.

Materials:

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Standard antibiotic (positive control)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland standards

-

Microplate reader (optional, for turbidimetric reading)

Procedure:

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar (B569324) plate overnight.

-

Select several colonies and suspend them in sterile broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform two-fold serial dilutions of the test compound in the broth medium. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock is added to the first well and serially diluted across the plate.

-

-

Inoculation:

-

Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).

-

-

Incubation:

-

Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 25-30°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo protocol is used to evaluate the anti-inflammatory properties of test compounds in a rat or mouse model of acute inflammation.

Materials:

-

Sprague-Dawley rats or Swiss albino mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compounds (dissolved or suspended in a suitable vehicle, e.g., saline with 0.5% Tween 80)

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the animals to the laboratory conditions for at least one week.

-

Divide the animals into groups: a control group, a standard drug group, and test groups receiving different doses of the compound.

-

-

Compound Administration:

-

Administer the test compounds and the standard drug to the respective groups, typically via oral gavage or intraperitoneal injection, 30-60 minutes before inducing inflammation.

-

The control group receives only the vehicle.

-

-

Induction of Edema:

-

Measure the initial paw volume or thickness of the right hind paw of each animal using a plethysmometer or calipers.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

-

Measurement of Paw Edema:

-

Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the following formula:

-

% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways implicated in the biological activity of this compound derivatives and a general experimental workflow.

Signaling Pathways

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

Caption: Inhibition of the EGFR/MAPK signaling pathway by this compound derivatives.

Experimental and Logical Workflows

Caption: General workflow for the discovery and development of drugs based on this compound.

Conclusion

Derivatives of this compound represent a rich source of potential therapeutic agents with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their importance in modern drug discovery. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of this promising class of compounds. Further investigation into their mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic potential and advancing them toward clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 2-Amide-3-methylester Thiophenes that Target SARS-CoV-2 Mac1 and Repress Coronavirus Replication, Validating Mac1 as an Antiviral Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives | MDPI [mdpi.com]

2-Thiophenecarbonitrile Derivatives in Materials Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Thiophenecarbonitrile, a heterocyclic aromatic compound, serves as a versatile and highly valuable building block in the field of materials science.[1] Its unique molecular architecture, characterized by a five-membered thiophene (B33073) ring substituted with an electron-withdrawing cyano group, imparts desirable electronic and photophysical properties to its derivatives.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound derivatives, with a particular focus on their role in the development of advanced materials for organic electronics, including organic field-effect transistors (OFETs) and organic solar cells (OSCs), as well as their utility in sensing technologies and as functional photophysical materials. Detailed experimental protocols, quantitative performance data, and graphical representations of key processes are presented to serve as a resource for researchers in the field.

Fundamental Properties of this compound

This compound (also known as 2-cyanothiophene) is a transparent, colorless to yellow liquid at room temperature.[1] The presence of the electron-withdrawing nitrile group significantly influences the electron density of the thiophene ring, making it susceptible to a variety of chemical modifications.[1] This reactivity is fundamental to its role as a precursor in the synthesis of more complex, functional molecules for materials science applications.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1003-31-2 | [1][2][3] |

| Molecular Formula | C₅H₃NS | [3][4] |

| Molecular Weight | 109.15 g/mol | [2][4] |

| Boiling Point | 191-193 °C | [2][5] |

| Density | ~1.172 g/mL at 25 °C | [1][2] |

| Refractive Index | ~1.563 at 20 °C | [2][6] |

| Appearance | Colorless to yellow liquid | [1][3] |

Synthesis of this compound Derivatives

The functionalization of the this compound core is crucial for tuning the properties of the final material. Common synthetic strategies involve well-established organic reactions, such as the Gewald reaction for building the thiophene ring itself, followed by cross-coupling reactions (e.g., Stille, Suzuki) to introduce various substituents.[7]

A general synthetic approach often involves creating a more complex thiophene-based structure which can then be functionalized. For instance, the Gewald reaction provides a robust method to construct a 2-aminothiophene-3-carbonitrile (B183302) scaffold, which can be further modified.[7]

Applications in Organic Electronics

Thiophene-based materials are pillars of organic electronics due to their excellent charge transport properties and environmental stability.[8][9] The incorporation of the nitrile group can modulate the energy levels (HOMO/LUMO) and improve the performance of electronic devices.[9]

Organic Field-Effect Transistors (OFETs)

In OFETs, derivatives of this compound are used as the active semiconductor layer where charge transport occurs.[9][10] The performance of these devices is highly dependent on the molecular packing and the microstructure of the semiconductor thin film.[11] Fused thiophene systems, in particular, have shown reliable electrical performance and good air stability.[10]

Table 2: Performance of Representative Thiophene-Based OFETs

| Material/Derivative | Mobility (μ) (cm²/Vs) | On/Off Ratio | Device Structure | Reference |

| Benzo[b]thieno[2,3-d]thiophene (BTT) Dimer | 0.22 | > 10⁶ | Solution-Sheared | [10] |

| BTT with Phenylene π-bridge | 1.0 | - | - | [10] |

| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | BGTC, Solution-Sheared | [10] |

| BPy2T (pyrene end-capped) | 3.3 | - | Single Crystal OFET | [12] |

| PDPP-TVT Copolymer | > 2.0 | - | Dual-Gated | [13] |

BGTC: Bottom-Gate, Top-Contact

The operation of a p-type OFET, common for thiophene derivatives, involves the accumulation of positive charge carriers (holes) in the semiconductor channel upon application of a negative gate voltage, allowing current to flow between the source and drain electrodes.

Organic Solar Cells (OSCs)

In organic solar cells, thiophene-based oligomers and polymers act as electron donor materials, prized for their strong light absorption and charge transport capabilities.[14][15] The introduction of cyano groups can lower the material's energy levels, which is a key strategy for developing high-performance OSCs when paired with modern non-fullerene acceptors (NFAs).[16] The power conversion efficiency (PCE) of OSCs based on polythiophene derivatives has recently surpassed 17%.[16]

Table 3: Performance of Representative Thiophene-Based Organic Solar Cells

| Donor Material (Thiophene Derivative) | Acceptor Material | PCE (%) | V_oc (V) | J_sc (mA/cm²) | FF (%) | Reference |

| P5TCN-F25 (cyano-polythiophene) | Y6 (NFA) | 17.2 | - | - | - | [16] |

| D18-Cl | L8-BO | 19.30 | - | - | - | [17] |

| HW-D18 | L8-BO | 19.65 | - | - | - | [17] |

| D18 | AQx-2F | 19.7 | - | - | - | [17] |

| PBDB-T | ITIC | 8.9 (R2R) | 0.90 | 17.68 | 0.61 | [18] |

PCE: Power Conversion Efficiency, V_oc: Open-circuit Voltage, J_sc: Short-circuit Current Density, FF: Fill Factor, R2R: Roll-to-Roll processed.

Applications in Sensing Technologies

The electronic properties of this compound derivatives make them suitable for use in chemical sensors. The interaction of an analyte with the semiconductor material can modulate its conductivity, which can be measured as a change in the current of a transistor-based sensor. While specific examples using this compound are emerging, related thiophene and benzothiazole (B30560) derivatives have been successfully employed to create sensitive electrochemical sensors for detecting molecules like dopamine (B1211576) and thiourea.[19]

Table 4: Performance of Thiophene/Thiazole-Based Chemical Sensors

| Sensor Material | Analyte | Limit of Detection (LOD) | Sensitivity | Reference |

| Nafion/CuO/ZnO NSs/GCE | Thiourea | 23.03 ± 1.15 µM | 0.4122 µA µM⁻¹ cm⁻² | [19] |

Photophysical Properties and Applications

Functionalization of the thiophene core allows for precise tuning of its photophysical properties, such as absorption and emission wavelengths.[20][21] Thiophene-based covalent organic frameworks (COFs) and thiahelicenes have been synthesized, exhibiting properties like broad absorption spectra, tunable emission, and photo-induced charge transfer, making them suitable for applications in photonics and photocatalysis.[20][21]

Table 5: Photophysical Properties of Selected Thiophene Derivatives

| Derivative Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Feature | Reference |

| Thiophene-based COF (TT DBC-COF) | Broad (UV-Vis) | Red-shifted (up to 760 nm) | Small HOMO-LUMO gap (2.00 eV) | [20] |

| Thiophene-based COF (DPP2-HHTP) | Broad (<350 nm - 700 nm) | 620 nm, 680 nm | Light absorption and conduction | [20] |

| Carbazole-based Thiahelicenes | 250 - 450 nm | 350 - 550 nm | Chiroptical properties | [21] |

Detailed Experimental Protocols

Synthesis Protocol: Gewald Reaction for 2-Amino-benzo[b]thiophene-3-carbonitrile[8]

This protocol describes a general method for synthesizing a key thiophene intermediate.

-

Materials: 2-chlorobenzaldehyde (B119727) (1 eq), malononitrile (1 eq), elemental sulfur (1.1 eq), ethanol (B145695), and a catalytic amount of a suitable base (e.g., morpholine (B109124) or triethylamine).

-

Procedure:

-

Combine 2-chlorobenzaldehyde, malononitrile, and elemental sulfur in ethanol in a round-bottom flask.

-

Add a catalytic amount of the base to the mixture.

-

Heat the reaction mixture at reflux for a specified period, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the collected solid with cold ethanol and dry to afford the 2-amino-benzo[b]thiophene-3-carbonitrile product.

-

OFET Fabrication and Characterization Protocol[10]

This protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET.

-

Materials: Si/SiO₂ substrate, organic semiconductor (e.g., 5-(Thien-2-yl)thiophene-2-carbonitrile) solution in a suitable solvent (e.g., chloroform), gold (Au) for electrodes.

-

Procedure:

-

Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating sequentially in deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrate under a stream of nitrogen.

-

Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane (B89594) - OTS) to improve film morphology.

-

Semiconductor Deposition: Deposit the organic semiconductor thin film onto the treated substrate using a solution-based method like spin-coating or solution shearing. Anneal the film at an optimal temperature to improve crystallinity.

-

Electrode Deposition: Evaporate the source and drain gold electrodes onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the mask.

-

-

Characterization:

-

Transfer Characteristics: Apply a constant drain-source voltage (V_ds, e.g., -60 V) and sweep the gate-source voltage (V_gs, e.g., +20 V to -80 V). Measure the resulting drain-source current (I_ds). This allows for the calculation of the on/off ratio.

-

Output Characteristics: Apply a constant V_gs at different steps (e.g., 0 V, -20 V, -40 V) and sweep V_ds (e.g., 0 V to -80 V).

-

Parameter Extraction: Calculate the field-effect mobility (μ) from the transfer curve in the saturation regime using the equation: I_ds = (μ * C_i * W) / (2 * L) * (V_gs - V_th)², where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.[9]

-

Conclusion and Future Outlook

This compound and its derivatives are foundational materials in organic electronics and related fields.[1][8] The ability to fine-tune their electronic and optical properties through synthetic chemistry has led to significant advancements, particularly in OFETs and OSCs, with device efficiencies reaching commercially promising levels.[10][16] Future research will likely focus on developing novel derivatives with enhanced stability, higher charge carrier mobility, and broader absorption profiles. The exploration of these materials in flexible, transparent, and wearable electronics, as well as in advanced sensing and photocatalytic applications, remains a vibrant and promising area of investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-噻吩甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 298050100 [thermofisher.com]

- 4. This compound | C5H3NS | CID 66087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Better characterisation of thin film organic semiconductors [advancedsciencenews.com]

- 12. researchgate.net [researchgate.net]

- 13. Charge transport study of high mobility polymer thin-film transistors based on thiophene substituted diketopyrrolopyrrole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications | MDPI [mdpi.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-Thiophenecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Thiophenecarbonitrile, also known as 2-cyanothiophene, is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials with significant biological and physical properties. Its thiophene (B33073) core and reactive nitrile group make it a versatile precursor for the construction of more complex molecular architectures. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, offering detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into several key approaches, each with its own set of advantages and limitations regarding starting material availability, reaction conditions, and overall efficiency. The most prominent methods include:

-

Cross-Coupling Reactions of 2-Halothiophenes: This is one of the most common and versatile routes, employing palladium or nickel catalysts to facilitate the cyanation of 2-bromothiophene (B119243) or 2-chlorothiophene.

-

The Sandmeyer Reaction: A classic method that involves the diazotization of 2-aminothiophene followed by displacement with a cyanide nucleophile, typically mediated by a copper salt.

-

Synthesis from 2-Thiophenecarboxaldehyde: This two-step approach involves the conversion of 2-thiophenecarboxaldehyde to its corresponding oxime, which is subsequently dehydrated to yield the nitrile.

-

The Rosenmund-von Braun Reaction: This method involves the direct cyanation of 2-halothiophenes using copper(I) cyanide at elevated temperatures.

-

Cyanation of Lithiated Thiophene: This route proceeds via the deprotonation of thiophene to form 2-lithiothiophene, which is then quenched with an electrophilic cyanide source.

Comparative Overview of Synthesis Methods

The following table summarizes the quantitative data for the key synthesis methods, allowing for a direct comparison of their efficiencies and reaction conditions.

| Method | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Palladium-Catalyzed Cyanation | 2-Bromothiophene | Pd(OAc)₂, Ligand | Dioxane/Water | 100 | 1 | High |

| Nickel-Catalyzed Cyanation | 2-Chlorothiophene | NiCl₂·6H₂O, dppf, Zn | Acetonitrile | 80 | - | Good to Excellent |

| Sandmeyer Reaction | 2-Aminothiophene | NaNO₂, HCl, CuCN | Water, Toluene | 0-50 | - | Moderate |

| From 2-Thiophenecarboxaldehyde | 2-Thiophenecarboxaldehyde | NH₂OH·HCl, Acetic Anhydride | Pyridine | Reflux | - | Good |

| Rosenmund-von Braun Reaction | 2-Bromothiophene | CuCN | DMF | 120-150 | 45 | Good |

| Cyanation of 2-Lithiothiophene | Thiophene | n-BuLi, Tosyl Cyanide | THF | -78 to RT | - | Moderate to Good |

Detailed Experimental Protocols

Palladium-Catalyzed Cyanation of 2-Bromothiophene